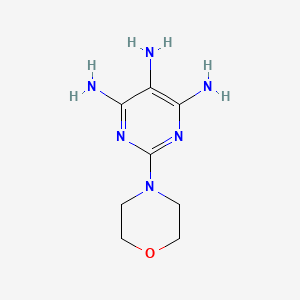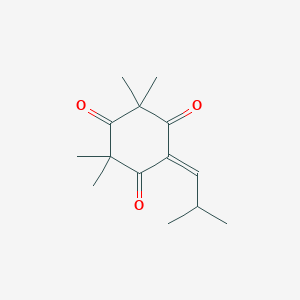
2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxaphosphinin ring system, which is a unique structural motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of 2-methoxyaniline with a suitable phosphorodichloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then heated to facilitate the formation of the benzodioxaphosphinin ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted benzodioxaphosphinin compounds.
Applications De Recherche Scientifique
2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile
- 2-Methoxy-4-nitroaniline
- Thiophene derivatives
Uniqueness
2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to its benzodioxaphosphinin ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
61293-73-0 |
|---|---|
Formule moléculaire |
C14H12NO4P |
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO4P/c1-17-13-9-5-3-7-11(13)15-20-18-12-8-4-2-6-10(12)14(16)19-20/h2-9,15H,1H3 |
Clé InChI |
KNMVUNMGIDQLMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NP2OC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)

![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)


![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)


